molecular formula C18H24NP B3100275 (R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane CAS No. 1366384-12-4

(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane

Cat. No.: B3100275
CAS No.: 1366384-12-4
M. Wt: 285.4 g/mol
InChI Key: SGBNMEAXYLJQRV-KRWDZBQOSA-N
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Description

®-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane is a chiral phosphine ligand that plays a significant role in asymmetric synthesis. This compound is known for its ability to form complexes with transition metals, which are then used as catalysts in various organic reactions. Its unique structure, featuring both a phosphine and an amino group, allows it to participate in a wide range of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane typically involves the reaction of diphenylphosphine with a suitable chiral amine precursor. One common method is the reaction of diphenylphosphine with ®-2-amino-3,3-dimethylbutane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine or amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the amino group can produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

®-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane has numerous applications in scientific research:

    Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and Heck reactions.

    Biology: The compound’s ability to form metal complexes makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Its derivatives are explored for potential pharmaceutical applications, including as intermediates in the synthesis of chiral drugs.

    Industry: The compound is used in the production of fine chemicals and in the development of new catalytic processes for large-scale chemical manufacturing.

Mechanism of Action

The mechanism by which ®-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane exerts its effects involves the formation of metal-ligand complexes. These complexes can activate substrates by coordinating to the metal center, facilitating various chemical transformations. The chiral nature of the ligand allows for the induction of asymmetry in the products, making it valuable for enantioselective synthesis.

Comparison with Similar Compounds

Similar Compounds

    ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another chiral phosphine ligand used in asymmetric catalysis.

    ®-1,1’-Bis(diphenylphosphino)ferrocene (DPPF): A bidentate ligand with applications in cross-coupling reactions.

    ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (Tol-BINAP): Similar to BINAP but with different steric properties.

Uniqueness

®-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane is unique due to its combination of a phosphine and an amino group, which allows it to participate in a broader range of reactions compared to other chiral phosphine ligands. Its ability to form stable complexes with various metals and its high enantioselectivity make it a valuable tool in asymmetric synthesis.

Properties

IUPAC Name

(2R)-1-diphenylphosphanyl-3,3-dimethylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NP/c1-18(2,3)17(19)14-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14,19H2,1-3H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBNMEAXYLJQRV-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane
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(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane
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(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane
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(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane

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